![molecular formula C19H22N2O B14321558 1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine] CAS No. 111204-13-8](/img/structure/B14321558.png)
1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] is a complex organic compound known for its unique photochromic properties. This compound belongs to the spirooxazine family, which is characterized by its ability to change color when exposed to light.
Preparation Methods
The synthesis of 1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] typically involves a multi-step process. One common synthetic route includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-hydroxy-1-naphthaldehyde, followed by cyclization to form the spirooxazine structure . The reaction conditions often require the use of solvents such as acetone and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] undergoes various chemical reactions, including:
Photochromism: The compound exhibits reversible color changes upon exposure to UV light, transitioning from a colorless to a colored form.
Acidichromism: The compound changes color in response to acidic conditions, indicating protonation and subsequent ring-opening reactions.
Piezochromism: The compound changes color under mechanical stress, such as pressure or grinding.
Common reagents and conditions used in these reactions include UV light for photochromism, acids for acidichromism, and mechanical force for piezochromism. The major products formed from these reactions are typically the colored merocyanine forms of the compound .
Scientific Research Applications
1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] has a wide range of scientific research applications:
Molecular Electronics: The compound is used as a photochromic dye in molecular electronic devices, where its reversible color-changing properties are exploited.
Photochromic Materials: It is used in the development of photochromic lenses and coatings that change color in response to light.
Biological Studies: The compound’s photochromic properties are utilized in biological imaging and as molecular probes.
Industrial Applications: It is used in the production of smart windows and other materials that respond to environmental changes.
Mechanism of Action
The mechanism of action of 1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] involves the reversible ring-opening and closing of the spirooxazine structure. Upon exposure to UV light, the compound undergoes a ring-opening reaction to form a colored merocyanine form. This process is reversible, and the compound returns to its original colorless form when the light source is removed . The molecular targets and pathways involved include the interaction of the compound with light and mechanical forces, leading to changes in its electronic structure and color .
Comparison with Similar Compounds
1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] is unique due to its combination of photochromic, acidichromic, and piezochromic properties. Similar compounds include:
1,3,3-Trimethylindolinonaphthospirooxazine: Another spirooxazine compound with similar photochromic properties.
Spiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]: Known for its photochromic behavior and used in similar applications.
These compounds share similar structural features and applications but may differ in their specific chromogenic properties and response to environmental stimuli .
Properties
CAS No. |
111204-13-8 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-piperidine] |
InChI |
InChI=1S/C19H22N2O/c1-18(2)11-6-12-21(3)19(18)13-20-17-15-8-5-4-7-14(15)9-10-16(17)22-19/h4-5,7-10,13H,6,11-12H2,1-3H3 |
InChI Key |
GTQAWIAIAGTGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C12C=NC3=C(O2)C=CC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
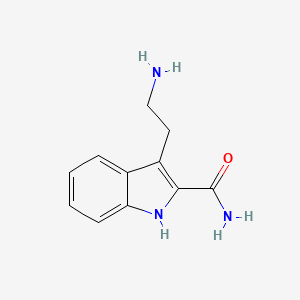

![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
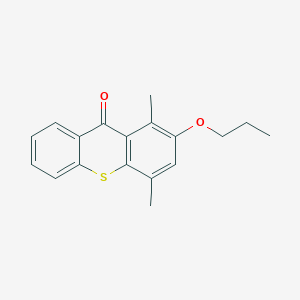
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
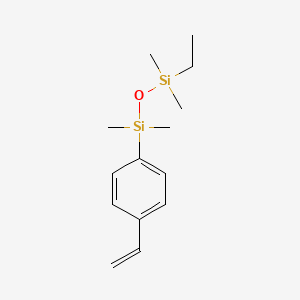
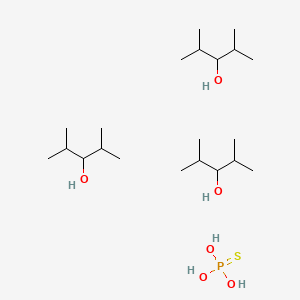
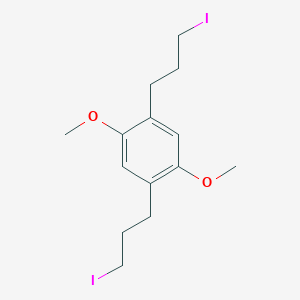
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

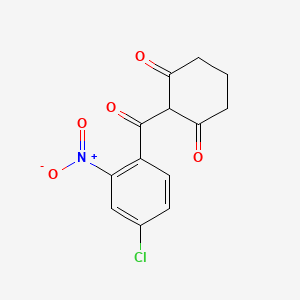
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
